![molecular formula C11H22N2O6 B2685593 Di-tert-butyl [methylenebis(oxy)]biscarbamate CAS No. 847450-65-1](/img/structure/B2685593.png)

Di-tert-butyl [methylenebis(oxy)]biscarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

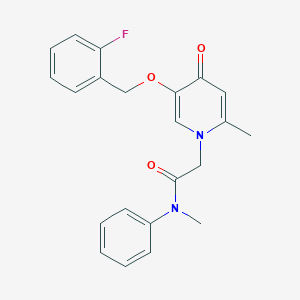

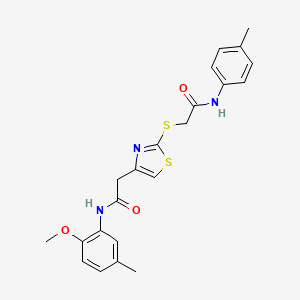

Di-tert-butyl [methylenebis(oxy)]biscarbamate is a chemical compound with the formula C11H22N2O6 . It is also known as Di-tert-butyl dicarbonate .

Synthesis Analysis

Di-tert-butyl dicarbonate is a reagent widely used in organic synthesis . It is commonly referred to as Boc anhydride . This compound is usually purchased rather than synthesized in the lab . It is prepared from tert-butanol, carbon dioxide, and phosgene, using DABCO as a base . This method is currently employed commercially by manufacturers in China and India .Molecular Structure Analysis

The this compound molecule contains a total of 41 atoms. There are 22 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 6 Oxygen atoms .Chemical Reactions Analysis

Di-tert-butyl dicarbonate reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group . The Boc group can later be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid) .Physical and Chemical Properties Analysis

Di-tert-butyl dicarbonate is a colorless solid or oil . It has a density of 0.95 g/cm³ . Its melting point ranges from 22 to 24 °C , and its boiling point is between 56 to 57 °C at 0.5 mmHg . It is insoluble in water but soluble in most organic solvents .Wissenschaftliche Forschungsanwendungen

Polymer Solar Cells

A study by Cheng, Li, and Zhan (2014) on ternary blend polymer solar cells uses related compounds to enhance the efficiency of solar cells. The incorporation of specific electron-cascade acceptor materials, such as Indene-C60 bisadduct (ICBA), into polymer solar cells has shown to increase the power conversion efficiency due to higher lowest unoccupied molecular orbital (LUMO) energy levels and improved charge transfer routes (Cheng, Li, & Zhan, 2014).

Asymmetric Hydrogenation

Imamoto et al. (2012) explored the use of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This method is particularly valuable for synthesizing chiral pharmaceutical ingredients, demonstrating the compound's role in facilitating efficient and selective catalytic reactions (Imamoto et al., 2012).

Oxidative Degradation Studies

Frauscher et al. (2017) investigated the oxidative degradation behavior of ester-based oils, which are crucial for understanding the stability and performance of lubricants. The study highlights the significance of antioxidant additives in enhancing the oils' resistance against oxidation and provides insights into the degradation mechanisms and products (Frauscher et al., 2017).

Eigenschaften

IUPAC Name |

tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]oxymethoxy]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O6/c1-10(2,3)18-8(14)12-16-7-17-13-9(15)19-11(4,5)6/h7H2,1-6H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMCPWCRLOECKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCONC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685514.png)

![(2E)-3-(thiophen-2-yl)-N-(4-{2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2685517.png)

![1-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2685520.png)

![2-(2-chloro-6-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2685525.png)

![2-methoxy-5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine](/img/structure/B2685527.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2685529.png)